molecular formula C6H4N10O2 B14256325 5,5'-Bis(azidomethyl)-3,3'-bi-1,2,4-oxadiazole CAS No. 351994-92-8

5,5'-Bis(azidomethyl)-3,3'-bi-1,2,4-oxadiazole

Cat. No.: B14256325
CAS No.: 351994-92-8
M. Wt: 248.16 g/mol
InChI Key: RJTCUYVZKNVVKR-UHFFFAOYSA-N
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Description

5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole is a compound known for its energetic properties It is characterized by the presence of azidomethyl groups attached to a bi-1,2,4-oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole typically involves the following steps :

    Starting Material: The process begins with 3,4-diaminofurazan (DAF).

    Chloroacetylation: DAF is treated with chloroacetyl chloride in dimethylformamide (DMF) at 0°C to form 5,5-bis(chloromethyl)-3,3’-bi-1,2,4-oxadiazole.

    Azidation: The chloromethyl derivative is then reacted with sodium azide to yield 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety protocols due to the energetic nature of the compound, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.

    Thermal Decomposition: The compound can decompose under heat, releasing nitrogen gas and forming other nitrogen-rich compounds.

Common Reagents and Conditions

    Sodium Azide: Used in the azidation step.

    Chloroacetyl Chloride: Used in the chloroacetylation step.

    Dimethylformamide (DMF): Solvent used in the synthesis.

Major Products

    Nitrogen Gas: Released during thermal decomposition.

    Various Nitrogen-Rich Compounds: Formed during decomposition and other reactions.

Scientific Research Applications

5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole has several scientific research applications :

    Energetic Materials: Due to its high nitrogen content and energetic properties, it is studied for use in explosives and propellants.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Chemical Synthesis: It can be used as a precursor for synthesizing other nitrogen-rich compounds.

Mechanism of Action

The mechanism of action of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole primarily involves its decomposition under specific conditions . The azido groups decompose to release nitrogen gas, which contributes to the compound’s energetic properties. The molecular targets and pathways involved in its decomposition include the breaking of nitrogen-nitrogen bonds and the formation of stable nitrogen molecules.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(azidomethyl)-3,3’-bi-1,2,5-oxadiazole: Similar in structure but with a different oxadiazole ring.

    5,5’-Bis(nitratomethyl)-3,3’-bi-1,2,4-oxadiazole: Contains nitratomethyl groups instead of azidomethyl groups.

Properties

CAS No.

351994-92-8

Molecular Formula

C6H4N10O2

Molecular Weight

248.16 g/mol

IUPAC Name

5-(azidomethyl)-3-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C6H4N10O2/c7-15-9-1-3-11-5(13-17-3)6-12-4(18-14-6)2-10-16-8/h1-2H2

InChI Key

RJTCUYVZKNVVKR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NO1)C2=NOC(=N2)CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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